燕麦苷A

描述

Avenacosid A is a type of steroidal saponin that can be isolated from grains of Avena sativa L .

Synthesis Analysis

The revised structures of avenacosides A and B, along with a new sulfated steroidal saponin, were elucidated from grains of Avena sativa L . Their structures and complete NMR assignments are based on 1D and 2D NMR studies .Molecular Structure Analysis

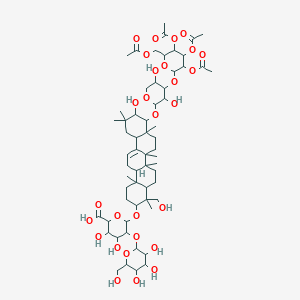

The molecular structure of Avenacosid A was revised and identified as nuatigenin 3-O- {α-L-rhamnopyranosyl- (1→2)- [β-D-glucopyranosyl- (1→4)]-β-D-glucopyranoside}-26-O-β-D-glucopyranoside .Chemical Reactions Analysis

The revised structures of avenacosides A and B and a new sulfated steroidal saponin isolated from grains of Avena sativa L. were elucidated . Their structures and complete NMR assignments are based on 1D and 2D NMR studies .Physical And Chemical Properties Analysis

Avenacosid A has a molecular weight of 1063.2 g/mol . Its molecular formula is C51H82O23 .科学研究应用

抗寄生虫活性

Avenacosid A,发现于燕麦(Avena sativa),展示出显著的抗寄生虫特性。一项研究突出了其对肠道线虫的有效性。具体来说,它影响了小鼠寄生线虫Heligmosomoides bakeri的卵孵化,并引起了寄主体内幼虫形态和免疫反应的变化,表明其有潜力作为一种天然抗寄生虫剂 (Doligalska et al., 2017)。

结构表征

研究重点在于阐明燕麦苷类化合物的化学结构,包括Avenacosid A。这些研究对于了解其生化特性和潜在应用至关重要。修订后的燕麦苷A和B的结构被提出,有助于更广泛地理解这些化合物 (Pecio et al., 2012)。

肠道渗透效应

对Avenacosid A和B在大鼠肠道渗透性的影响进行了研究。观察到这些化合物可能影响某些分子通过肠道屏障的通行,暗示了对营养吸收和肠道健康的影响 (Onning et al., 1996)。

皂苷积累和抗生素特性

研究燕麦苷类化合物在燕麦幼苗中的积累揭示了它们作为对抗真菌和细菌的保护剂的作用。燕麦苷类化合物转化为其抗生素形式表明了它们作为天然杀菌剂的潜力 (Laudenbach & Kesselmeier, 1982)。

病原体中的膜渗透作用

与燕麦苷类化合物相关的Avenacin A-1表现出重新组织病原体中的双层胆固醇的能力,导致膜渗透。这一发现暗示了燕麦苷类化合物可能表现出抗微生物特性的可能机制 (Armah et al., 1999)。

燕麦中的定量分析

还进行了燕麦中燕麦苷类化合物的定量研究,这对于了解燕麦基产品中它们的分布和潜在的健康益处至关重要。这项研究有助于将燕麦消费与特定健康结果相关联 (Pecio et al., 2013)。

作用机制

Target of Action

Avenacosid A is a steroid saponin obtained from the grain and leaves of oats (Avena sativa) . It primarily targets the intestinal cells and human colon cancer cells . The compound’s interaction with these cells plays a crucial role in its mechanism of action.

Mode of Action

Avenacosid A interacts with its targets through a process that involves the inhibition of cell growth, particularly in human colon cancer cells . This interaction results in anti-proliferative effects, which contribute to the compound’s potential therapeutic benefits .

Biochemical Pathways

It is known that the compound is involved in the defense system of oats against fungal infection . Avenacosid A is characterized as a β-glucosidase, an enzyme that plays a role in this defense mechanism

Pharmacokinetics

It is known that the compound is glycosylated with a trisaccharide at c-3 and with a glucose unit at c-26 position . This could potentially impact its bioavailability and pharmacokinetic profile. More research is needed to fully understand these aspects of Avenacosid A.

Result of Action

The primary result of Avenacosid A’s action is its anti-proliferative effects, particularly in the context of human colon cancer cells . By inhibiting cell growth, Avenacosid A may contribute to the prevention or treatment of certain types of cancer . Additionally, the compound has been found to affect the permeability of the rat intestine, which could have implications for nutrient absorption and overall gut health .

Action Environment

The action of Avenacosid A can be influenced by various environmental factors. For instance, the compound is naturally found in oats and can be extracted and purified for use in various health and beauty products . The efficacy and stability of Avenacosid A could potentially be affected by the conditions under which the oats are grown and harvested, as well as the methods used for extraction and purification . .

属性

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[5',7,9,13-tetramethyl-5'-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O23/c1-20-31-27(73-51(20)13-12-48(3,74-51)19-65-44-38(61)36(59)33(56)28(16-52)68-44)15-26-24-7-6-22-14-23(8-10-49(22,4)25(24)9-11-50(26,31)5)67-47-43(72-46-40(63)37(60)34(57)29(17-53)69-46)41(64)42(30(18-54)70-47)71-45-39(62)35(58)32(55)21(2)66-45/h6,20-21,23-47,52-64H,7-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJHVVLGKCKBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC19CCC(O9)(C)COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947801 | |

| Record name | 3-{[6-Deoxyhexopyranosyl-(1->4)-[hexopyranosyl-(1->2)]hexopyranosyl]oxy}-22,25-epoxyfurost-5-en-27-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avenacosid A | |

CAS RN |

24915-65-9 | |

| Record name | Avenacoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenacoside A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[6-Deoxyhexopyranosyl-(1->4)-[hexopyranosyl-(1->2)]hexopyranosyl]oxy}-22,25-epoxyfurost-5-en-27-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avenacoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the structure of Avenacosid A and where is it found?

A1: Avenacosid A is a bisdesmosidic steroidal saponin primarily isolated from the seeds and leaves of the oat plant (Avena sativa) [, ]. Its structure consists of the aglycone nuatigenin linked to two sugar chains. One sugar chain is attached at the C-3 position and consists of glucose, rhamnose, and two additional glucose units. The second sugar chain is attached at the C-26 position and consists of a single glucose unit [, ].

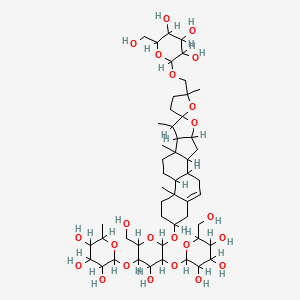

Q2: How does the structure of Avenacosid B differ from Avenacosid A?

A2: Avenacosid B, also found in Avena sativa, shares the same aglycone, nuatigenin, and the same attachment points for its sugar chains as Avenacosid A []. The key difference lies in the arrangement of the sugar chain attached at the C-3 position. In Avenacosid B, this chain features an additional glucose unit linked to the second glucose molecule, forming a branched structure compared to the linear chain in Avenacosid A [].

Q3: What is the biological activity of Avenacosid A and its derivatives?

A3: Avenacosid A, along with its deglucosylated derivative (Desgluco-avenacosid A), has been shown to exhibit both hemolytic and antibiotic activities []. This suggests a potential role for these compounds in biological systems and potential applications in pharmaceutical research.

Q4: What is the role of Avenacosid A in the formation of prolamellar body-like structures?

A4: Research suggests that Avenacosid A, in conjunction with Avenacosid B and 3-β-hydroxy-sterols, are essential components for the in vitro assembly of tubular structures resembling prolamellar bodies (PLBs) from fully solubilized PLB components derived from etiolated Avena sativa plastids []. This highlights the specific structural role of these compounds in the formation of PLBs, which are critical for chloroplast development in plants.

Q5: What analytical techniques were employed to elucidate the structure of Avenacosid A and B?

A5: A combination of techniques was employed to determine the structure of these saponins. These included:

- Stepwise enzymatic degradation: This method allowed for the controlled removal of sugar units, providing insights into the sugar sequence and linkage points [, ].

- Hydrolysis of permethylated glycosides: This technique helped to determine the linkage positions of the sugar units within the chains [, ].

- Mass spectrometry: This provided information about the molecular weight and fragmentation patterns, further supporting the structural elucidation [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)